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molecular formula C4H5NOS2 B1584717 3-Hydroxy-4-methyl-2(3H)-thiazolethione CAS No. 49762-08-5

3-Hydroxy-4-methyl-2(3H)-thiazolethione

Cat. No. B1584717
M. Wt: 147.2 g/mol
InChI Key: LOKDIDVKVVVVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596102

Procedure details

0.74 parts of 3-hydroxy-4-methylthiazol-2(3H)-thione, 0.84 parts of sodium bicarbonate and 30 parts of water were stirred at 0°-5° C. while 0.52 parts of acetic anhydride were added dropwise and the reaction mixture was stirred at 0°-5° C. for a further hour. A precipitate was formed which was separated by filtration and recrystallised from aqueous methanol. 0.33 parts of 3-acetoxy-4-methylthiazol-2(3H)-thione, of melting point 100°-101° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]1=[S:8].C(=O)(O)[O-].[Na+].[C:14](OC(=O)C)(=[O:16])[CH3:15]>O>[C:14]([O:1][N:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]1=[S:8])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(SC=C1C)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0°-5° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)ON1C(SC=C1C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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